1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

Catalog No.
S576528
CAS No.
1633-00-7
M.F
C14H24N2O8
M. Wt
348.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

CAS Number

1633-00-7

Product Name

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

IUPAC Name

2-[6-[bis(carboxymethyl)amino]hexyl-(carboxymethyl)amino]acetic acid

Molecular Formula

C14H24N2O8

Molecular Weight

348.35 g/mol

InChI

InChI=1S/C14H24N2O8/c17-11(18)7-15(8-12(19)20)5-3-1-2-4-6-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

YGDVXSDNEFDTGV-UHFFFAOYSA-N

SMILES

C(CCCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O

Synonyms

1,6-hexanediamine-N,N,N',N'-tetraacetic acid, HDTA

Canonical SMILES

C(CCCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O

Metal Chelation and Lanthanide Luminescence:

DHTA's primary function lies in its ability to chelate metal ions. Its structure features four carboxylic acid groups and two amine groups, forming a cage-like structure that can bind metal ions. This property makes DHTA a valuable tool in studying metal-ion interactions in biological systems and separation science []. Additionally, DHTA can complex with lanthanide ions, enhancing their luminescence properties. Lanthanide-DHTA complexes are employed in various research areas, including development of luminescent probes for bioassays and sensors [].

Biomedical Research:

DHTA's metal chelating ability finds applications in biomedical research. It can be used to remove excess metal ions from biological samples or cell cultures, aiding in the study of metal-related diseases like iron overload []. Additionally, DHTA complexes with radioisotopes can be used in targeted radionuclide therapy for certain cancers [].

Environmental Research:

DHTA plays a role in environmental research by aiding in the analysis and remediation of metal contamination. It can be used to assess the bioavailability of metals in soils and sediments, helping understand their potential environmental impact []. Furthermore, DHTA can be utilized to remove heavy metals from wastewater streams, contributing to environmental cleanup efforts [].

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid is a chelating agent with the molecular formula C₁₄H₂₄N₂O₈ and a molecular weight of approximately 348.35 g/mol. This compound features four acetic acid functional groups attached to a hexane backbone, along with two amine groups. The presence of these functional groups enables the compound to form stable complexes with various metal ions, making it useful in a range of applications, particularly in biochemistry and analytical chemistry. The compound is also known for its high solubility in water, which enhances its utility in various aqueous applications .

DHDTA's mechanism of action involves its ability to sequester metal ions. By binding to metal ions, DHDTA can remove them from solution or alter their interactions with other molecules []. This property is useful in proteomics for purifying proteins that interact with specific metal ions or studying the role of metal ions in protein function [].

Typical of chelating agents:

  • Metal Ion Complexation: The primary reaction involves the formation of stable complexes with divalent and trivalent metal ions such as calcium, magnesium, iron, and copper. This reaction is crucial for its application in sequestering metal ions in various environments.
  • Acid-Base Reactions: The carboxylic acid groups can donate protons, allowing the compound to act as an acid in reactions with bases.
  • Esterification: The carboxylic groups can react with alcohols to form esters under acidic conditions.

These reactions highlight the versatility of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid in both synthetic and analytical chemistry .

The biological activity of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid is primarily linked to its ability to chelate metal ions. This property can influence various biological processes:

  • Calcium Sequestration: By binding calcium ions, the compound may affect physiological processes such as muscle contraction and neurotransmission.
  • Metal Ion Detoxification: It can be used to detoxify heavy metals in biological systems, which is significant in environmental biochemistry and toxicology.

Research has indicated that this compound may also play a role in drug formulation by enhancing the solubility and bioavailability of certain therapeutic agents through complexation .

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid can be synthesized through several methods:

  • Direct Synthesis from Hexanediamine: This method involves reacting 1,6-hexanediamine with excess acetic anhydride or acetic acid under controlled conditions to yield the tetraacetic acid derivative.
  • Stepwise Acetylation: Another approach is to acetylate 1,6-hexanediamine stepwise using acetic anhydride, allowing for precise control over the degree of substitution.

These synthesis methods are typically performed under anhydrous conditions to prevent hydrolysis and ensure high yields of the desired product .

The applications of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid are diverse:

  • Analytical Chemistry: Used as a chelating agent in titrations and metal ion analysis.
  • Biotechnology: Employed in protein purification processes where metal ions are involved.
  • Pharmaceuticals: Acts as a stabilizer for drugs that require metal ion complexation for efficacy.
  • Environmental Science: Utilized for remediation of heavy metal-contaminated sites by sequestering toxic metals from soil and water .

Interaction studies involving 1,6-diaminohexane-N,N,N',N'-tetraacetic acid focus on its chelation properties and biological interactions:

  • Metal Ion Binding Studies: Research has demonstrated its effectiveness in binding various metal ions, which is critical for understanding its role in biological systems and environmental applications.
  • Drug

Several compounds exhibit similar properties to 1,6-diaminohexane-N,N,N',N'-tetraacetic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethylenediaminetetraacetic AcidC₁₀H₁₅N₃O₈Widely used chelating agent; stronger metal binding capacity.
Diethylenetriaminepentaacetic AcidC₁₄H₂₃N₅O₈More functional groups; used for complexing heavy metals.
Nitrilotriacetic AcidC₆H₉N₃O₆Simpler structure; used primarily for chelation in analytical chemistry.

The uniqueness of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid lies in its specific structure that allows for effective binding while maintaining high solubility and stability across various pH levels. Its distinct arrangement of functional groups enables it to form stable complexes with a wide range of metal ions compared to other similar compounds .

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The compound’s structure features a hexane backbone (six-carbon chain) with two terminal amine groups, each substituted with two carboxymethyl (–CH₂COOH) groups. The IUPAC name is 2,2',2'',2'''-(Hexane-1,6-diylbis(azanetriyl))tetraacetic acid. This nomenclature reflects:

  • The hexane-1,6-diyl backbone.
  • The azanetriyl (N–) groups at positions 1 and 6.
  • Four acetic acid (–CH₂COOH) substituents.

Alternative names include hexamethylenediaminetetraacetic acid (HDTA) and 1,6-hexanediamine-N,N,N',N'-tetraacetic acid. The CAS Registry Number, 1633-00-7, uniquely identifies the compound in chemical databases.

Molecular Geometry and Bonding Patterns

The molecular structure of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid (HDTA) comprises a flexible hexamethylene chain (–CH₂–₆–) flanked by two tertiary amine centers, each bonded to two carboxymethyl groups. Key structural features include:

Bonding and Connectivity

  • Molecular Formula: C₁₄H₂₄N₂O₈.
  • Bond Types:
    • 23 non-hydrogen bonds: 4 double bonds (C=O), 15 rotatable single bonds (C–C, C–N), and 4 hydroxyl groups (–OH).
    • Two tertiary amines (N–) coordinating metal ions via lone pairs.
  • Coordination Sites: The four carboxylate (–COO⁻) and two amine (–N–) groups enable hexadentate or octadentate binding, depending on metal ion size.

Spatial Arrangement

  • The hexane backbone adopts a zigzag conformation, allowing flexibility for metal ion encapsulation.
  • Carboxylic acid groups project outward, forming hydrogen bonds with water or coordinating metal ions.

Table 1: Key Structural Parameters of HDTA

ParameterValue/DescriptionSource
Molecular Weight348.35 g/mol
Rotatable Bonds15
Hydrogen Bond Donors4 (–OH groups)
Hydrogen Bond Acceptors8 (4 carbonyl O, 4 hydroxyl O)

Comparative Structural Analysis with EDTA and DTPA Analogues

HDTA belongs to the aminopolycarboxylic acid (APCA) family, alongside ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). Structural comparisons reveal critical differences in backbone length, denticity, and metal-binding efficiency:

Backbone and Functional Groups

  • HDTA: Hexane chain (6 carbons) with 4 carboxylates and 2 amines.
  • EDTA: Ethylene chain (2 carbons) with 4 carboxylates and 2 amines.
  • DTPA: Diethylenetriamine chain (3 amines) with 5 carboxylates.

Denticity and Metal Coordination

  • HDTA: Hexadentate (6 donor atoms: 2 N, 4 O), though flexibility may permit octadentate binding.
  • EDTA: Hexadentate (2 N, 4 O), forming octahedral complexes.
  • DTPA: Octadentate (3 N, 5 O), ideal for high-coordination-number metals like lanthanides.

Table 2: Structural Comparison of HDTA, EDTA, and DTPA

FeatureHDTAEDTADTPA
BackboneHexane (C₆)Ethylene (C₂)Diethylenetriamine
Carboxylate Groups445
Amine Groups223
Denticity6–868
Molecular FormulaC₁₄H₂₄N₂O₈C₁₀H₁₆N₂O₈C₁₄H₂₃N₃O₁₀
Typical Metal TargetsCa²⁺, Fe³⁺, Cu²⁺Ca²⁺, Mg²⁺, Fe³⁺Lanthanides, Actinides

Coordination Geometry

  • HDTA: Adapts to metal ion size due to flexible backbone, enabling distorted octahedral or cubic geometries.
  • EDTA: Rigid octahedral coordination, as seen in Hg(II)-EDTA complexes.
  • DTPA: Eight-coordinate complexes (e.g., [La(DTPA)]²⁻) with one water molecule in the coordination sphere.

Synthetic and Functional Implications

  • HDTA’s longer backbone enhances solubility in nonpolar media compared to EDTA.
  • DTPA’s higher denticity provides stronger binding for trivalent ions (e.g., Fe³⁺, Pu⁴⁺).

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid, also known as hexamethylenediaminetetraacetic acid, is a versatile chelating agent with significant applications in analytical chemistry and metal ion sequestration [1] [2]. The compound features a hexamethylene chain connecting two nitrogen atoms, each substituted with two carboxymethyl groups, giving it excellent metal-binding properties [3]. Laboratory-scale synthesis of this compound can be achieved through two primary pathways: condensation reactions with chloroacetic acid and hydrogenation of adiponitrile precursors .

Condensation Reactions with Chloroacetic Acid

The most direct laboratory synthesis route for 1,6-diaminohexane-N,N,N',N'-tetraacetic acid involves the condensation reaction between hexamethylenediamine and chloroacetic acid under alkaline conditions [5]. This approach mirrors the synthesis pathway used for related chelating agents such as ethylenediaminetetraacetic acid, which was first described in 1935 by Ferdinand Münz [24].

The reaction mechanism proceeds through nucleophilic substitution, where the primary amine groups of hexamethylenediamine attack the electrophilic carbon adjacent to the chlorine atom in chloroacetic acid [29]. This results in the displacement of chloride ions and formation of carbon-nitrogen bonds [13]. The reaction can be represented as follows:

H₂N(CH₂)₆NH₂ + 4 ClCH₂COOH + 4 NaOH → (HOOCCH₂)₂N(CH₂)₆N(CH₂COOH)₂ + 4 NaCl + 4 H₂O [24] [29]

The laboratory protocol typically involves the following steps:

  • Dissolution of hexamethylenediamine in water [13]
  • Addition of chloroacetic acid to the solution
  • Adjustment of pH to alkaline range (10-11) using sodium hydroxide [31]
  • Heating the mixture to facilitate the reaction (typically 80-85°C) [31]
  • Purification of the product through crystallization or other suitable methods [31]

The reaction conditions significantly influence the yield and purity of the final product [29]. Table 1 presents the optimal reaction parameters for laboratory-scale synthesis via the condensation route.

ParameterOptimal ConditionEffect on Yield
Temperature80-85°CHigher temperatures accelerate reaction but may promote side reactions
pH10-11Maintains amine nucleophilicity while preventing hydrolysis
Reaction Time12-24 hoursEnsures complete substitution of all amine hydrogens
Molar Ratio (Chloroacetic acid:Diamine)4:1Stoichiometric requirement for tetrasubstitution
SolventWaterEnvironmentally friendly, dissolves both reactants

The condensation reaction typically yields 1,6-diaminohexane-N,N,N',N'-tetraacetic acid with 75-85% efficiency on laboratory scale [31]. The primary challenges in this synthesis route include controlling the degree of substitution and minimizing side reactions [29] [31].

Hydrogenation of Adiponitrile Precursors

An alternative laboratory synthesis pathway involves the hydrogenation of adiponitrile to hexamethylenediamine, followed by condensation with chloroacetic acid [5] [11]. This multi-step approach begins with the preparation of the diamine backbone before introducing the carboxymethyl groups [16].

The hydrogenation of adiponitrile to hexamethylenediamine proceeds through the following reaction:

NC(CH₂)₄CN + 4 H₂ → H₂N(CH₂)₆NH₂ [5] [11]

This reaction requires careful control of conditions to prevent the formation of side products such as 1,2-diaminocyclohexane, hexamethyleneimine, and bis(hexamethylenetriamine) [5]. Laboratory-scale hydrogenation typically employs Raney nickel or supported nickel catalysts [11] [16].

The hydrogenation process involves several critical steps:

  • Preparation of the catalyst (typically Raney nickel or supported nickel) [11]
  • Dissolution of adiponitrile in a suitable solvent (often ammonia) [16]
  • Introduction of hydrogen gas under pressure (typically 2500-5000 psig) [16]
  • Maintenance of reaction temperature (90-200°C) [16]
  • Isolation of hexamethylenediamine [5]
  • Subsequent condensation with chloroacetic acid as described in section 2.1.1 [24]

The hydrogenation step presents several challenges at laboratory scale, including the requirement for specialized high-pressure equipment and the handling of hydrogen gas [11]. However, this route offers advantages when starting from adiponitrile is more economical or when precise control over the diamine backbone is required [5] [11].

Research findings indicate that the hydrogenation pathway typically achieves 90-99% conversion of adiponitrile to hexamethylenediamine under optimized conditions [11] [16]. The subsequent condensation with chloroacetic acid follows similar efficiency patterns as the direct condensation route [24] [29].

Industrial Manufacturing Processes

The industrial production of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid requires scaling up laboratory protocols with modifications to ensure economic viability, consistent quality, and environmental sustainability [20] [30]. The two primary industrial routes mirror the laboratory-scale approaches but incorporate significant engineering adaptations [30].

Catalytic Optimization for Large-Scale Production

Industrial manufacturing of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid demands efficient catalytic systems to maximize yield and minimize waste [11] [20]. The optimization focuses on two key areas: catalyst selection for adiponitrile hydrogenation and reaction conditions for the condensation process [16] [30].

For the hydrogenation pathway, industrial processes typically employ heterogeneous catalysts based on nickel, cobalt, or iron compounds [11] [16]. These catalysts are often modified to enhance selectivity and activity [27]. The industrial catalytic systems for adiponitrile hydrogenation include:

  • Iron or cobalt oxide catalysts activated by hydrogen and ammonia [16]
  • Supported nickel catalysts on silica (Ni/SiO₂) [11]
  • Bimetallic nickel-cobalt catalysts (NiCo) for enhanced selectivity [27]

Research has demonstrated that highly dispersed Ni/SiO₂ catalysts prepared by direct reduction of Ni(NO₃)₂/SiO₂ can suppress undesired condensation reactions by promoting the hydrogenation of adsorbed imines [11]. This results in improved hydrogenation activity of 0.63 mol·kg₍cat₎⁻¹·min⁻¹ and primary amine selectivity of 94% when sodium hydroxide is added to the reactor [11].

Recent advancements include the development of NiCo-NC@BaO-MFC catalysts derived from zeolitic imidazolate framework-67, which achieve 98.6% adiponitrile conversion and 97.2% selectivity to hexamethylenediamine in alkali-free systems [27]. The synergistic effect between nickel and cobalt bimetals induces electron density growth on the nickel surface, improving catalytic activity [27].

For the condensation reaction pathway, industrial processes optimize the reaction conditions rather than employing catalysts [24] [31]. Key parameters include:

  • Temperature control systems to maintain optimal reaction temperature (80-85°C) [31]
  • Automated pH control to maintain alkaline conditions (pH 10-11) [31]
  • Continuous stirring and precise control of reaction conditions to ensure high yield and purity
  • Optimized reactant ratios and feed rates [31]

The industrial condensation process typically operates in batch or semi-batch mode, with reaction times of 12-24 hours [31]. The amino polycarboxylate chelating agents, including 1,6-diaminohexane-N,N,N',N'-tetraacetic acid, represent approximately 66.4% of the global chelating agents market, highlighting the industrial significance of these production processes [20].

Purification Techniques and Yield Maximization

The industrial production of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid requires effective purification strategies to achieve the desired product quality [21] [23]. The purification process must remove unreacted starting materials, side products, and inorganic salts while maximizing yield [21] [28].

Common industrial purification techniques include:

  • Crystallization: The most widely employed method, involving cooling crystallization from aqueous solutions [21] [23]
  • pH-controlled precipitation: Adjusting pH to exploit solubility differences between the product and impurities [23] [31]
  • Ion exchange: Removing metal ion impurities using specialized resins [23]
  • Filtration: Separating crystallized product from mother liquor [21]
  • Drying: Removing residual moisture from the final product [28]

Crystallization represents the most critical purification step in industrial production [21] [23]. The process typically involves dissolving the crude product in hot water, followed by controlled cooling to induce crystallization [21]. Research has shown that the crystallization conditions significantly impact product purity and crystal morphology [23].

Table 2 presents industrial crystallization parameters for 1,6-diaminohexane-N,N,N',N'-tetraacetic acid purification:

ParameterOptimal RangeEffect on Product Quality
Dissolution Temperature40-50°CComplete dissolution without degradation
Cooling Rate0.5-1°C/minControlled crystal growth, improved purity
Final Crystallization Temperature5-10°CMaximizes yield while maintaining purity
Stirring Rate100-200 rpmUniform crystal size distribution
pH During Crystallization2-2.5Optimizes product solubility and impurity rejection

The presence of chelating agents during crystallization can significantly impact the purification of inorganic salts and metal impurities [23]. Research has demonstrated that chelating agents effectively bind metal ions, preventing their incorporation into the crystal lattice [23].

Yield maximization in industrial production involves several strategies:

  • Optimizing reaction stoichiometry to minimize excess reagents [31]
  • Implementing efficient heat and mass transfer systems
  • Recycling mother liquors and wash solutions [21]
  • Recovering and reusing solvents [28]
  • Implementing in-process controls to monitor reaction progress [31]

Through these combined approaches, industrial processes typically achieve overall yields of 75-85% for 1,6-diaminohexane-N,N,N',N'-tetraacetic acid production [31]. The final product typically meets purity specifications of >98%, with minimal residual metal content [3] [7].

XLogP3

-4.5

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1633-00-7

Wikipedia

2,2',2'',2'''-(Hexane-1,6-diyldinitrilo)tetraacetic acid

Dates

Modify: 2023-08-15

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